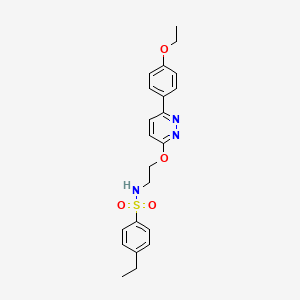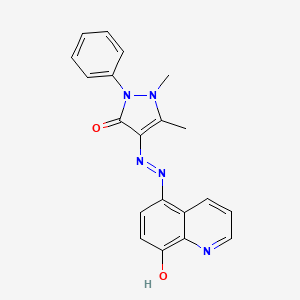![molecular formula C10H9N3O B2474174 2-[(Pyridin-3-yl)méthoxy]pyrimidine CAS No. 2202464-12-6](/img/structure/B2474174.png)
2-[(Pyridin-3-yl)méthoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-3-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.
Applications De Recherche Scientifique
2-[(Pyridin-3-yl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in anticancer, antibacterial, and antifungal activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary targets of 2-[(Pyridin-3-yl)methoxy]pyrimidine are receptor tyrosine kinases . These enzymes play a crucial role in cellular communication, growth, and differentiation. They are often implicated in various diseases, including cancer, when their regulation is disrupted .
Mode of Action
2-[(Pyridin-3-yl)methoxy]pyrimidine interacts with its targets, the receptor tyrosine kinases, inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that promote cell growth and proliferation, potentially leading to a reduction in the growth of cancer cells .
Biochemical Pathways
These could include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and others involved in cell growth, survival, and proliferation .
Pharmacokinetics
The gi absorption score indicates the amount of a molecule absorbed by the gut after being given through oral administration .
Result of Action
The molecular and cellular effects of 2-[(Pyridin-3-yl)methoxy]pyrimidine’s action include more cytotoxic activity than the reference drug (i.e., imatinib) . Furthermore, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .
Analyse Biochimique
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit receptor tyrosine kinase, which plays a crucial role in many cellular processes .
Cellular Effects
Some studies suggest that pyrimidine derivatives can have significant effects on cellular processes . For example, certain pyrimidine derivatives have shown anticancer activity against lung cancer cells .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine typically involves the reaction of pyridin-3-ylmethanol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a pyrimidine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as magnesium oxide nanoparticles (MgO NPs) can be employed to facilitate the reaction and improve the overall process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Pyridin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine and pyrimidine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, ethanol
Substitution: NaH, DMF, pyrimidine halides
Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyridine and pyrimidine derivatives .
Comparaison Avec Des Composés Similaires
- Pyridin-2-ylmethanol
- Pyrimidine-2-methanol
- 2-(Pyridin-2-yl)pyrimidine
Comparison: Compared to these similar compounds, 2-[(Pyridin-3-yl)methoxy]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings connected via a methoxy linker. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNCUGPXIXZXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)
![N-(4-ETHOXYPHENYL)-2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2474092.png)



![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2474096.png)



![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2474107.png)




